molecular formula C8H11N3O3 B147229 N-Acetyl-L-histidine CAS No. 2497-02-1

N-Acetyl-L-histidine

Cat. No.: B147229
CAS No.: 2497-02-1
M. Wt: 197.19 g/mol
InChI Key: KBOJOGQFRVVWBH-ZETCQYMHSA-N
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Description

N-Acetyl-L-histidine is an organic compound belonging to the class of N-acyl-alpha amino acids. It is a derivative of histidine, where one of the hydrogens of the alpha-amino group is substituted by an acetyl group. This compound is prominently found in the brain, retina, and lens of poikilothermic vertebrates, such as fish and amphibians

Mechanism of Action

Target of Action

N-Acetyl-L-histidine (N-Acetylhistidine) is a prominent biomolecule in the brain, retina, and lens of poikilothermic vertebrates . It plays a significant role in the metabolism of these tissues, particularly in the lens of fish . The primary targets of N-Acetylhistidine are the lens cells and ocular fluid .

Mode of Action

N-Acetylhistidine exhibits an unusual compartmentalized metabolism. It is synthesized from L-histidine and acetyl Co-enzyme A . . For its hydrolysis, N-Acetylhistidine is exported to ocular fluid where a specific acylase cleaves L-histidine, which is then actively taken up by the lens and re-synthesized into N-Acetylhistidine . This energy-dependent cycling suggests a pump mechanism operating at the lens/ocular fluid interface .

Biochemical Pathways

The biochemical pathway of N-Acetylhistidine involves its synthesis from L-histidine and acetyl Co-enzyme A . After synthesis, N-Acetylhistidine cannot be catabolized by lens cells. Instead, it is exported to the ocular fluid where a specific acylase cleaves L-histidine . The L-histidine is then actively taken up by the lens and re-synthesized into N-Acetylhistidine .

Result of Action

The result of N-Acetylhistidine’s action is the maintenance of a highly dehydrated lens, which helps avoid cataract formation . Each N-Acetylhistidine molecule released to the ocular fluid carries with it 33 molecules of bound water, effectively transporting the water against a water gradient . In the ocular fluid, the bound water is released for removal from the eye by the action of N-Acetylhistidine acylase .

Action Environment

The action environment of N-Acetylhistidine is primarily the lens and ocular fluid of the eye . The lens cells and ocular fluid provide the necessary environment for the synthesis, export, hydrolysis, and reuptake of N-Acetylhistidine . The lens/ocular fluid interface is particularly important as it is where the proposed pump mechanism operates .

Biochemical Analysis

Biochemical Properties

N-Acetyl-L-histidine is synthesized from L-histidine and acetyl Co-enzyme A . It cannot be catabolized by lens cells . For its hydrolysis, this compound is exported to ocular fluid where a specific acylase cleaves L-histidine, which is then actively taken up by the lens and re-synthesized into this compound . This energy-dependent cycling suggests a pump mechanism operating at the lens/ocular fluid interface .

Cellular Effects

In the lens of fish, this compound exhibits an unusual compartmentalized metabolism . It plays a crucial role in maintaining a highly dehydrated lens and avoiding cataract formation . Each this compound molecule released to ocular fluid down its gradient carries with it 33 molecules of bound water, effectively transporting the water against a water gradient .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis from L-histidine and acetyl Co-enzyme A . Lens cells cannot catabolize this compound . For its hydrolysis, this compound is exported to ocular fluid where a specific acylase cleaves L-histidine . This L-histidine is then actively taken up by the lens and re-synthesized into this compound .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits an unusual compartmentalized metabolism in the lens of fish .

Metabolic Pathways

This compound is involved in the metabolic pathway where it is synthesized from L-histidine and acetyl Co-enzyme A . Lens cells cannot catabolize this compound . For its hydrolysis, this compound is exported to ocular fluid where a specific acylase cleaves L-histidine .

Transport and Distribution

This compound is synthesized in lens cells and then exported to ocular fluid . After its hydrolysis in the ocular fluid, L-histidine is actively taken up by the lens and re-synthesized into this compound .

Preparation Methods

N-Acetyl-L-histidine can be synthesized from L-histidine and acetyl co-enzyme A through the action of histidine N-acetyltransferase . The reaction conditions typically involve the use of an energy-rich acetyl donor, such as acetyl co-enzyme A, and the enzyme histidine N-acetyltransferase to facilitate the transfer of the acetyl group to the histidine molecule. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Properties

IUPAC Name

(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOJOGQFRVVWBH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335440
Record name N-Acetyl-L-histidine
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032055
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2497-02-1
Record name N-Acetyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2497-02-1
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Record name N-Acetylhistidine
Source ChemIDplus
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Record name N-Acetyl-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.890
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Record name N-ACETYLHISTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9T7JPU4ML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-Acetylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032055
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 °C
Record name N-Acetylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032055
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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